molecular formula C11H15NO2 B1607845 1-Cycloheptyl-pyrrole-2,5-dione CAS No. 491850-51-2

1-Cycloheptyl-pyrrole-2,5-dione

Cat. No.: B1607845
CAS No.: 491850-51-2
M. Wt: 193.24 g/mol
InChI Key: YKGDLGZPBRJNDN-UHFFFAOYSA-N
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Description

1-Cycloheptyl-pyrrole-2,5-dione is a heterocyclic compound with the molecular formula C11H15NO2 It is characterized by a pyrrole ring substituted with a cycloheptyl group at the nitrogen atom and two keto groups at positions 2 and 5

Preparation Methods

The synthesis of 1-Cycloheptyl-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of hexane-2,5-dione with cycloheptylamine in the presence of an organocatalyst such as squaric acid. The reaction is typically carried out in water at 60°C for about 5 hours, yielding the desired product in good yields .

Chemical Reactions Analysis

1-Cycloheptyl-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cycloheptyl group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Cycloheptyl-pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

1-Cycloheptyl-pyrrole-2,5-dione can be compared with other pyrrole-2,5-dione derivatives, such as:

    1-Cyclohexyl-pyrrole-2,5-dione: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.

    1-Phenyl-pyrrole-2,5-dione: Contains a phenyl group, leading to different chemical and biological properties.

    1-Methyl-pyrrole-2,5-dione: A simpler derivative with a methyl group, often used as a reference compound in studies.

The uniqueness of this compound lies in its cycloheptyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-cycloheptylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-7-8-11(14)12(10)9-5-3-1-2-4-6-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGDLGZPBRJNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363964
Record name 1-CYCLOHEPTYL-PYRROLE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491850-51-2
Record name 1-CYCLOHEPTYL-PYRROLE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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